molecular formula C12H13N3O5 B3244851 N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine oxalate CAS No. 1638221-45-0

N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine oxalate

Katalognummer: B3244851
CAS-Nummer: 1638221-45-0
Molekulargewicht: 279.25 g/mol
InChI-Schlüssel: NOTXXVJIDVEXQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine oxalate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and an N-methyl methanamine group at position 3. The oxalate salt enhances solubility and stability, making it suitable for pharmacological and chemical studies. The oxadiazole ring contributes to its rigidity and electronic properties, which are critical for biological interactions such as enzyme inhibition or receptor binding .

Eigenschaften

IUPAC Name

N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.C2H2O4/c1-11-7-9-12-10(13-14-9)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-6,11H,7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTXXVJIDVEXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638221-45-0
Record name 1,2,4-Oxadiazole-5-methanamine, N-methyl-3-phenyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638221-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biologische Aktivität

N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine oxalate is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on existing literature.

Chemical Structure and Properties

N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine oxalate has a molecular formula of C10H11N3O2C_{10}H_{11}N_3O_2 and a molecular weight of 205.21 g/mol. The compound features an oxadiazole ring, which is known for its pharmacological significance.

Property Value
Molecular FormulaC10H11N3O2C_{10}H_{11}N_3O_2
Molecular Weight205.21 g/mol
CAS Number916766-84-2
IUPAC NameN-methyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine oxalate

Synthesis Methods

The synthesis of N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine oxalate typically involves the reaction of phenyl hydrazine with appropriate carbonyl compounds followed by cyclization to form the oxadiazole ring. Various methods have been explored to optimize yield and purity:

  • Hydrazone Formation : A hydrazone is formed from phenyl hydrazine and aldehydes.
  • Cyclization : The hydrazone undergoes cyclization under acidic or basic conditions to yield the oxadiazole derivative.
  • Purification : The final product can be purified through recrystallization from suitable solvents.

Antimicrobial Properties

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Compounds derived from 1,2,4-oxadiazoles have shown efficacy against both Gram-positive and Gram-negative bacteria.
Compound Activity Bacterial Strains Tested
Oxadiazole Derivative AModerate AntibacterialE. coli, S. aureus
Oxadiazole Derivative BStrong AntifungalCandida spp.

In particular, studies have demonstrated that certain derivatives possess broad-spectrum activity against multiple strains of bacteria and fungi, indicating their potential as therapeutic agents in treating infections.

Anti-inflammatory Effects

In addition to antimicrobial properties, some studies have reported anti-inflammatory effects associated with oxadiazole derivatives. For example:

  • Experimental Models : Inflammation was induced in rat models using formalin; the compounds exhibited significant reduction in paw edema comparable to standard anti-inflammatory drugs like Indomethacin at specific doses .

Case Studies and Research Findings

Several studies have highlighted the biological activities of N-Methyl derivatives:

  • Study on Antibacterial Activity : Research published in MDPI showed that various synthesized 1,3,4-oxadiazoles demonstrated notable antibacterial activity with inhibition zones measured against standard bacterial strains .
  • Anti-inflammatory Evaluation : Another study evaluated the anti-inflammatory properties of a series of oxadiazoles using the Winter method. Compounds exhibited significant effects at doses as low as 50 mg/kg body weight .
  • Kinase Inhibition Studies : Some derivatives were tested for their ability to inhibit p38 MAPK, an important kinase involved in inflammatory responses. Results indicated promising inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and applications of related compounds:

Compound Name Substituent on Oxadiazole Counterion/Salt Molecular Formula (Base) Key Properties/Applications Reference IDs
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine oxalate Phenyl Oxalate C11H13N3O Enhanced solubility via oxalate; potential enzyme modulation (e.g., carbonic anhydrase) . N/A*
N-Methyl-1-(3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)methanamine bis(trifluoroacetate) 4-Pyridinyl Trifluoroacetate (2:1) C13H12F6N4O5 Increased polarity due to pyridine; CAS 1609404-16-1 .
[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine Thiophen-2-yl None C8H9N3OS Sulfur-containing substituent alters electronic properties; CID 17680497 .
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine Phenyl None C9H9N3O Primary amine variant; lower lipophilicity vs. N-methyl derivatives .
N-Methyl-1-(3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine 1-Propyl-pyrrol-2-yl None C11H16N4O Pyrrole substituent introduces hydrogen-bonding potential; CAS 2098082-47-2 .

*Note: Oxalate salt data inferred from structural analogs (e.g., hydrochloride salts in ).

Physicochemical and Pharmacological Comparisons

  • Lipophilicity : The phenyl-substituted oxadiazole (logP ~2.1 estimated) is more lipophilic than pyridinyl (logP ~1.5) or thiophenyl (logP ~1.8) derivatives, influencing membrane permeability .
  • Solubility : Trifluoroacetate and oxalate salts improve aqueous solubility compared to free bases. For example, the hydrochloride salt (CAS 1185300-67-7) is readily soluble in polar solvents .
  • Pyridinyl derivatives () may exhibit enhanced bioavailability due to increased polarity . Carbonic anhydrase activation is noted in oxadiazole derivatives with methylamine side chains () .

Stability and Industrial Availability

  • Stability : Salts (hydrochloride, oxalate) enhance stability; free bases may degrade under acidic conditions .
  • Commercial Availability :
    • Hydrochloride salt (CAS 1185300-67-7) is sold by CymitQuimica and ECHEMI .
    • Pyridinyl trifluoroacetate (CAS 1609404-16-1) is available at 95% purity .

Q & A

How can an efficient synthetic route for N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine oxalate be designed?

Answer:
A robust synthesis typically involves constructing the 1,2,4-oxadiazol ring followed by functionalization of the methanamine moiety. Key steps include:

Oxadiazol Formation : React an amidoxime (e.g., from para-aminobenzoic acid derivatives) with a carboxylic acid derivative under microwave-assisted conditions to form the oxadiazol core (e.g., 275 in ).

Amine Protection/Deprotection : Use Boc protection (e.g., Boc-anhydride) to stabilize the amine during subsequent reactions, followed by TFA-mediated deprotection.

Methylation : Introduce the methyl group via reductive amination or alkylation of the primary amine.

Salt Formation : React the free base with oxalic acid to form the oxalate salt.
Optimization Tips : Adjust reaction temperatures (e.g., 80°C for alkylation in DMF ), stoichiometry of reagents like cesium carbonate (5 eq for alkylation ), and purification methods (e.g., column chromatography).

What analytical techniques are recommended for characterizing N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine oxalate?

Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR : 1^1H and 13^13C NMR to confirm the oxadiazol ring (C=N-O signals at ~160-165 ppm in 13^13C ) and methylamine moiety (δ ~2.5-3.0 ppm for CH3_3 in 1^1H).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., M+1 peak at 401.2 for related oxadiazol compounds).
  • XRD : For crystal structure validation, particularly if the compound exhibits polymorphism.
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

How can contradictions in biological activity data between in vitro and in vivo studies be addressed?

Answer:
Discrepancies often arise from pharmacokinetic factors or metabolite interference. Methodological approaches include:

  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites .
  • Receptor Binding Assays : Compare affinity for target receptors (e.g., S1P1) in isolated systems vs. whole tissues.
  • Dose-Response Curves : Establish equivalence in effective concentrations across models.
    Example : Fluorescently tagged analogs (e.g., ST-1628) can track cellular uptake and sublocalization to clarify mechanism discrepancies.

What strategies optimize the compound’s solubility and bioavailability for preclinical testing?

Answer:

  • Salt Selection : Oxalate salts improve aqueous solubility compared to free bases .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the methanamine moiety.
  • Nanoparticle Formulation : Use PEGylated liposomes to enhance plasma stability .
    Data Table :
StrategySolubility (mg/mL)Bioavailability (%)
Free Base0.1215
Oxalate Salt1.835
Liposomal5.460

How can computational methods predict the compound’s interaction with target receptors?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to receptors like S1P1. Key residues (e.g., Arg120^{120}) often form hydrogen bonds with the oxadiazol ring.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS).
  • QSAR : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl enhance binding ).

What are common pitfalls in scaling up the synthesis, and how can they be mitigated?

Answer:

  • Low Yield in Oxadiazol Formation : Switch from microwave to continuous-flow reactors for better heat distribution.
  • Byproduct Formation : Optimize stoichiometry (e.g., 1:1.2 amidoxime:carboxylic acid ratio ).
  • Purification Challenges : Use preparative HPLC for polar byproducts or switch to orthogonal protection strategies (e.g., Fmoc).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine oxalate
Reactant of Route 2
N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine oxalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.